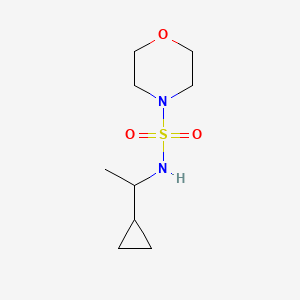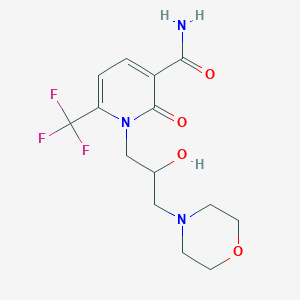
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide, also known as DMS, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a tool compound for studying the role of carbonic anhydrase enzymes in various biological processes.
作用機序
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide works by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH of biological fluids. The inhibition of carbonic anhydrases by 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various physiological effects, including the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
Apart from its role as a carbonic anhydrase inhibitor, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have various other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments has several advantages. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide is relatively easy to synthesize and is commercially available. However, there are also several limitations to the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in lab experiments. It has been shown to have low selectivity for carbonic anhydrase isoforms, which can lead to off-target effects. Additionally, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide. One potential area of research is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, the use of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide in combination with other drugs or therapies could lead to improved treatment outcomes in various diseases. Finally, the development of more water-soluble forms of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide could expand its use in various experimental settings.
合成法
The synthesis of 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide can be achieved through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzene sulfonamide with potassium ethoxide, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with 1,2-dimethylimidazole to form 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide.
科学的研究の応用
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been used extensively in scientific research as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play a crucial role in regulating the pH of various biological fluids, including blood and cerebrospinal fluid. By inhibiting carbonic anhydrases, 1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-4-5-10(21(13,17)18)6-11(8)15-22(19,20)12-7-16(3)9(2)14-12/h4-7,15H,1-3H3,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGFTSJHGFEJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C2=CN(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-(2-methyl-5-sulfamoylphenyl)imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)


![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)